3-ethyl-5-(methoxycarbonyl)benzoic acid
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Overview
Description
3-ethyl-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid, featuring an ethyl group at the 3-position and a methoxycarbonyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-(methoxycarbonyl)benzoic acid typically involves the esterification of 3-ethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then hydrolyzed under basic conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 3-carboxy-5-(methoxycarbonyl)benzoic acid.
Reduction: 3-ethyl-5-(hydroxymethyl)benzoic acid.
Substitution: 3-ethyl-5-(methoxycarbonyl)-2-nitrobenzoic acid (nitration), 3-ethyl-5-(methoxycarbonyl)-2-bromobenzoic acid (halogenation).
Scientific Research Applications
3-ethyl-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-ethyl-5-(methoxycarbonyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-5-(methoxycarbonyl)benzoic acid: Similar structure but with a methoxy group instead of an ethyl group.
3-ethyl-4-(methoxycarbonyl)benzoic acid: Similar structure but with the methoxycarbonyl group at the 4-position.
3-ethyl-5-(carboxy)benzoic acid: Similar structure but with a carboxy group instead of a methoxycarbonyl group.
Uniqueness
3-ethyl-5-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the ethyl and methoxycarbonyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for targeted synthesis and applications in various fields.
Properties
CAS No. |
2247319-28-2 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
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